

What are the physical and chemical properties of 3-(3,5-Dimethylphenoxy)propanal?

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Compound of Interest

Compound Name: 3-(3,5-Dimethylphenoxy)propanal

Cat. No.: B3073115

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An In-depth Technical Guide to 3-(3,5-Dimethylphenoxy)propanal

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(3,5-Dimethylphenoxy)propanal is an aromatic aldehyde of interest in medicinal chemistry and drug discovery. Its structure, featuring a dimethylphenoxy group linked to a propanal moiety, makes it a versatile synthetic intermediate for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the known physical and chemical properties of **3-(3,5-Dimethylphenoxy)propanal**, including its structural identifiers, reactivity profile, and its role in contemporary research. While specific experimental data for this compound is limited in publicly accessible literature, this guide extrapolates its properties based on established chemical principles and data for analogous structures.

Chemical and Physical Properties

Quantitative experimental data for the physical properties of **3-(3,5-Dimethylphenoxy)propanal**, such as its boiling point, melting point, and density, are not readily available in the published literature. However, its key identifiers have been established.

Table 1: Identifiers and Molecular Properties of **3-(3,5-Dimethylphenoxy)propanal**

Property	Value	Source
CAS Number	1017340-14-5	[1]
Molecular Formula	C ₁₁ H ₁₄ O ₂	[1]
Molecular Weight	178.23 g/mol	[1]
IUPAC Name	3-(3,5-dimethylphenoxy)propanal	[1]
Canonical SMILES	<chem>CC1=CC(=CC(=C1)OCCC=O)C</chem>	[1]
InChI	InChI=1S/C11H14O2/c1-9-6-10(2)8-11(7-9)13-5-3-4-12/h4,6-8H,3,5H2,1-2H3	[1]
InChIKey	AIPPCTANLPCGTO-UHFFFAOYSA-N	[1]

Spectroscopic Data

Detailed experimental spectra for **3-(3,5-Dimethylphenoxy)propanal** are not widely published. However, the expected spectroscopic features can be predicted based on its chemical structure, which contains a 1,3,5-trisubstituted benzene ring, an ether linkage, and an aldehyde functional group.

Table 2: Predicted Spectroscopic Features of **3-(3,5-Dimethylphenoxy)propanal**

Technique	Predicted Chemical Shifts / Frequencies	Functional Group Assignment
^1H NMR	~9.8 ppm (t)	Aldehydic proton (-CHO)
~6.5-7.0 ppm (m)	Aromatic protons	
~4.1 ppm (t)	Methylene protons adjacent to ether oxygen (-OCH ₂ -)	
~2.9 ppm (dt)	Methylene protons adjacent to carbonyl (-CH ₂ CHO)	
~2.3 ppm (s)	Methyl protons on the aromatic ring (-CH ₃)	
^{13}C NMR	~202 ppm	Carbonyl carbon (-CHO)
~158 ppm	Aromatic carbon attached to ether oxygen	
~139 ppm	Aromatic carbons attached to methyl groups	
~123 ppm	Aromatic CH carbon	
~114 ppm	Aromatic CH carbon	
~67 ppm	Methylene carbon adjacent to ether oxygen (-OCH ₂ -)	
~44 ppm	Methylene carbon adjacent to carbonyl (-CH ₂ CHO)	
~21 ppm	Methyl carbons (-CH ₃)	
IR Spectroscopy	~2820 and 2720 cm ⁻¹ (two bands)	C-H stretch of the aldehyde
~1725 cm ⁻¹ (strong)	C=O stretch of the aldehyde	
~1600 and 1475 cm ⁻¹	C=C stretching in the aromatic ring	
~1250 cm ⁻¹	Aryl-O stretch of the ether	

Synthesis and Reactivity

Synthesis

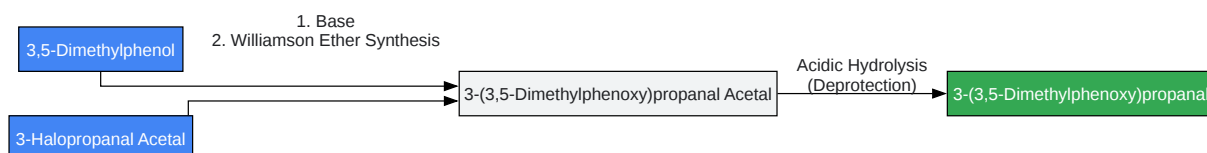
The synthesis of **3-(3,5-Dimethylphenoxy)propanal** can be achieved through a multi-step process starting from 3,5-dimethylphenol. A generalized synthetic workflow is outlined below.

Experimental Protocol: General Synthesis of **3-(3,5-Dimethylphenoxy)propanal**

A detailed, peer-reviewed experimental protocol for the synthesis of **3-(3,5-Dimethylphenoxy)propanal** is not readily available. However, a plausible synthetic route involves two key steps:

- **Williamson Ether Synthesis:** 3,5-Dimethylphenol is deprotonated with a suitable base (e.g., sodium hydride or potassium carbonate) in an aprotic polar solvent (e.g., acetone or DMF). The resulting phenoxide is then reacted with a 3-halopropanal acetal (e.g., 3-bromopropionaldehyde diethyl acetal) to form the ether linkage. The acetal protecting group is used to prevent side reactions with the aldehyde functionality.
- **Deprotection:** The acetal protecting group is removed by acid-catalyzed hydrolysis (e.g., with dilute hydrochloric acid) to yield the final product, **3-(3,5-Dimethylphenoxy)propanal**.

The reaction progress can be monitored by thin-layer chromatography, and the final product would likely be purified by column chromatography on silica gel.



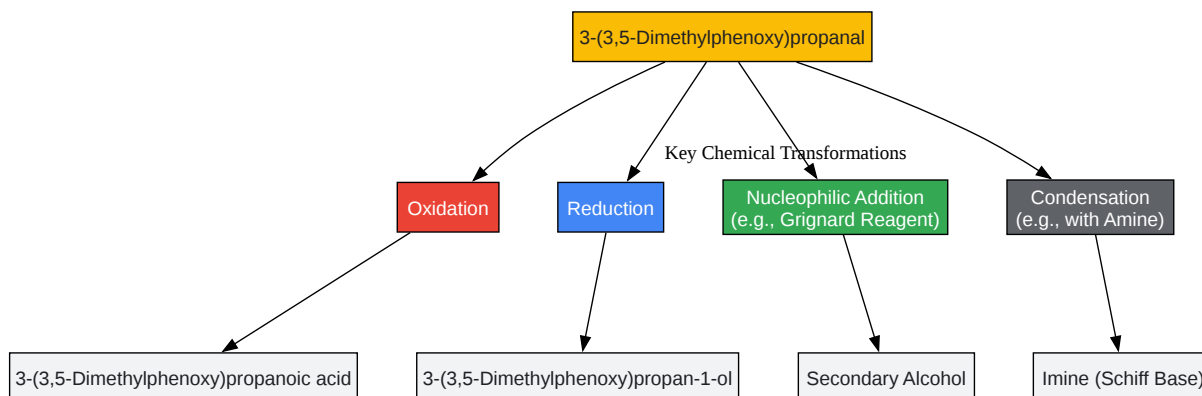
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Caption: General synthetic workflow for **3-(3,5-Dimethylphenoxy)propanal**.

Chemical Reactivity

The chemical reactivity of **3-(3,5-Dimethylphenoxy)propanal** is dictated by the presence of the aldehyde and ether functional groups.

- **Oxidation:** The aldehyde group can be readily oxidized to the corresponding carboxylic acid, 3-(3,5-dimethylphenoxy)propanoic acid, using common oxidizing agents such as potassium permanganate or Jones reagent.^[2]
- **Reduction:** The aldehyde can be reduced to the primary alcohol, 3-(3,5-dimethylphenoxy)propan-1-ol, using reducing agents like sodium borohydride or lithium aluminum hydride.^[2]
- **Nucleophilic Addition:** The electrophilic carbonyl carbon is susceptible to nucleophilic attack. Reactions with Grignard reagents or organolithium compounds will yield secondary alcohols.^[2]
- **Condensation Reactions:** The aldehyde can undergo condensation reactions with amines to form imines (Schiff bases) or with alcohols in the presence of an acid catalyst to form acetals.^[2]



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Caption: Key chemical reactions of **3-(3,5-Dimethylphenoxy)propanal**.

Applications in Drug Discovery

3-(3,5-Dimethylphenoxy)propanal has been identified as a valuable fragment in fragment-based drug discovery (FBDD). Its aldehyde group provides a reactive handle for synthetic elaboration, allowing for the rapid generation of compound libraries to explore structure-activity relationships (SAR).

Notably, this scaffold has been utilized in the design of inhibitors for Myeloid Cell Leukemia-1 (Mcl-1), an anti-apoptotic protein often overexpressed in cancer. The dimethylphenoxy moiety can engage in favorable interactions within the binding pocket of target proteins, while the propanal side chain serves as a point for modification to optimize potency and pharmacokinetic properties.



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Caption: Role of **3-(3,5-Dimethylphenoxy)propanal** in Fragment-Based Drug Discovery.

Conclusion

3-(3,5-Dimethylphenoxy)propanal is a synthetically useful building block with potential applications in the development of new pharmaceuticals. While a comprehensive experimental characterization of its physical properties is lacking in the public domain, its chemical behavior can be reliably predicted based on the reactivity of its constituent functional groups. The information and diagrams presented in this guide provide a foundational understanding for researchers and drug development professionals working with this and structurally related compounds. Further experimental investigation is warranted to fully elucidate its properties and potential.

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References

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